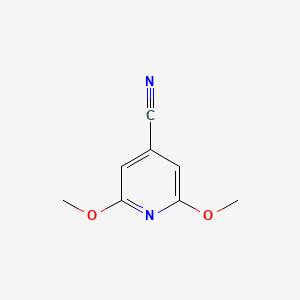

2,6-Dimethoxyisonicotinonitrile

Description

Contextualization within Pyridine (B92270) and Nitrile Heterocyclic Chemistry

The pyridine core of 2,6-Dimethoxyisonicotinonitrile is a ubiquitous motif in medicinal and materials chemistry. Pyridine derivatives are integral to numerous pharmaceuticals and agrochemicals due to their ability to engage in hydrogen bonding and metal coordination. The electronic nature of the pyridine ring can be finely tuned by its substituents.

The methoxy (B1213986) groups (-OCH3) are strong electron-donating groups by resonance, which increases the electron density on the pyridine ring. This electronic modification influences the ring's reactivity, particularly towards electrophilic substitution, although the pyridine nitrogen generally directs reactivity.

The nitrile group (-C≡N) is a versatile functional group. It is a strong electron-withdrawing group, which significantly impacts the electronic properties of the pyridine ring. The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making it a valuable handle for further molecular elaboration. The interplay of the electron-donating methoxy groups and the electron-withdrawing nitrile group on the same pyridine ring creates a unique electronic environment that is of considerable interest to chemists.

Strategic Importance in Synthetic Organic Chemistry Scaffolds

The true value of this compound in synthetic organic chemistry lies in its potential as a versatile building block or "scaffold." The strategic placement of three distinct functional groups on a stable heterocyclic core allows for a programmed and sequential introduction of molecular complexity.

Chemists can selectively react one functional group while leaving the others intact for subsequent transformations. For instance, the nitrile group can be transformed without affecting the methoxy groups under certain conditions. Conversely, the methoxy groups could be cleaved to reveal hydroxyl groups, which can then be used for further functionalization. This "orthogonality" of reactivity is a highly sought-after feature in the design of complex target molecules.

The synthesis of functionalized pyridine derivatives is a significant area of research. For example, related 2-halopyridine-3,4-dicarbonitriles can undergo nucleophilic substitution of the halogen, demonstrating the reactivity of substituted pyridine systems. researchgate.net Similarly, the synthesis of various substituted pyridines, such as 2,6-dihydroxy-3,4-dimethylpyridine for hair dyes and methyl 2-methoxy-6-methylaminopyridine-3-carboxylate as a pharmaceutical intermediate, highlights the importance of substituted pyridines in various applications. europa.eunih.gov

Scope and Objectives of Academic Investigation

While dedicated academic investigations specifically targeting this compound are not extensively documented in publicly available literature, the broader research context of substituted pyridines and nicotinonitriles provides a clear indication of its potential research avenues.

Current academic objectives in this area likely focus on:

Development of Efficient Synthetic Routes: Establishing reliable and scalable methods for the preparation of this compound is a primary objective. This could involve exploring novel catalytic methods or optimizing existing procedures for related compounds. The synthesis of related compounds like 2,6-dichloronicotinonitrile often involves multi-step processes that could be adapted. chemicalbook.com

Exploration of Reactivity: A thorough investigation of the chemical reactivity of the nitrile and methoxy groups on the pyridine ring is crucial. This includes understanding the regioselectivity of reactions and the influence of the electronic push-pull system on the reactivity of the pyridine ring itself.

Application in Medicinal Chemistry: Given the prevalence of the pyridine scaffold in pharmaceuticals, a key objective would be to utilize this compound as a starting material for the synthesis of novel biologically active molecules. The nitrile group can serve as a precursor to various nitrogen-containing heterocycles that are common in drug candidates.

Materials Science Applications: The unique electronic and photophysical properties that may arise from the specific substitution pattern of this compound could be explored for applications in organic electronics, such as in the development of new dyes or ligands for metal complexes.

In essence, while this compound is a specific entity, its scientific narrative is currently being written within the broader and highly active fields of pyridine and nitrile chemistry. Future research is expected to further delineate its specific contributions and applications.

Retrosynthetic Analysis of the Isonicotinonitrile Framework

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. wikipedia.orgairitilibrary.com For this compound, this process reveals several potential synthetic pathways.

The most direct approach involves disconnecting the carbon-oxygen bonds of the two methoxy groups. This is a logical disconnection as it corresponds to a reliable synthetic reaction: nucleophilic aromatic substitution (SNAr). amazonaws.com This disconnection leads to a key precursor, a 2,6-dihalo-isonicotinonitrile, and a methoxide source. The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen atom facilitates this type of substitution at the C2 and C6 positions.

An alternative retrosynthetic strategy involves breaking the bonds that form the pyridine ring itself. This suggests a condensation and cyclization approach, where acyclic precursors are combined to construct the heterocyclic core with the desired substitution pattern already in place or installed in a subsequent step.

**2.2. Classical Synthetic Routes to this compound

Classical synthetic methodologies provide reliable and well-documented pathways to access substituted pyridines. These routes are broadly categorized into strategies that modify a pre-existing pyridine ring and those that build the ring from acyclic components.

Nucleophilic aromatic substitution (SNAr) is a central strategy for the synthesis of this compound. nih.gov This reaction is particularly effective on electron-deficient aromatic rings, such as pyridines bearing electron-withdrawing groups. ncrdsip.com The mechanism typically involves two steps: the addition of a nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group to restore aromaticity. govtpgcdatia.ac.iniscnagpur.ac.in

The synthesis commonly starts from a dihalogenated isonicotinonitrile precursor, such as 2,6-dichloroisonicotinonitrile. In this precursor, the chlorine atoms serve as effective leaving groups. The pyridine nitrogen and the para-cyano group work in concert to withdraw electron density from the ring, making the C2 and C6 positions highly electrophilic and thus susceptible to nucleophilic attack. ncrdsip.comiscnagpur.ac.in The reactivity of halogenated pyridines in SNAr reactions is a well-established principle in heterocyclic synthesis. nih.govresearchgate.net

The methoxide anion (CH₃O⁻), typically derived from a source like sodium methoxide, serves as the nucleophile in this substitution reaction. nih.gov The reaction is generally carried out in a polar solvent, such as methanol or dimethylformamide (DMF), which can solvate the ions and facilitate the reaction. The methoxide anion attacks the electron-deficient carbon atoms bearing the halogen substituents, leading to the sequential displacement of both leaving groups to yield the final 2,6-dimethoxy product. The reaction conditions can be optimized by adjusting temperature and reaction time to ensure complete substitution.

Table 1: Representative Nucleophilic Aromatic Substitution Reaction

| Reactant | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| 2,6-Dichloroisonicotinonitrile | Sodium Methoxide (NaOCH₃) | Methanol (CH₃OH) | Reflux | This compound |

Building the pyridine ring from acyclic precursors offers an alternative route. Hantzsch-type synthesis and related multicomponent reactions are foundational methods for pyridine synthesis, involving the condensation of components like β-dicarbonyl compounds, aldehydes, and ammonia (B1221849). mdpi.com To achieve the specific substitution pattern of this compound, precursors would need to be carefully chosen to incorporate or generate the methoxy and cyano functionalities during the cyclization and subsequent oxidation steps. For example, a cyclocondensation reaction could be designed using precursors that already contain the required functionalities, leading to a dihydropyridine intermediate which is then aromatized. organic-chemistry.org

The availability and synthesis of key precursors are critical. The starting material for the SNAr route, 2,6-dichloroisonicotinonitrile, can be prepared from simpler starting materials. For instance, chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) can be converted into 2,6-dichloropyridine derivatives through established halogenation procedures. researchgate.net

Functional group manipulation represents another important aspect. A synthetic plan might involve carrying a precursor group through several steps before converting it to the final desired functionality. For example, a synthesis could proceed with a different group at the C4 position which is later converted to a nitrile group via reactions such as Sandmeyer reaction on an amino precursor or dehydration of an amide. Similarly, other functional groups at the C2 and C6 positions could be transformed into methoxy groups late in the synthesis. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxypyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-11-7-3-6(5-9)4-8(10-7)12-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCHTAZOQSBFOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 2,6 Dimethoxyisonicotinonitrile

Reactivity of the Nitrile Functional Group

The nitrile (cyano) group is a versatile functional group characterized by a carbon-nitrogen triple bond. The carbon atom is electrophilic due to the high electronegativity of nitrogen, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org This inherent polarity is the foundation for a variety of chemical transformations. libretexts.orgchemistrysteps.com

Nucleophilic addition is a fundamental reaction of nitriles. wikipedia.orgmasterorganicchemistry.com A nucleophile attacks the electrophilic carbon of the nitrile, breaking one of the π-bonds and forming a tetrahedral intermediate, typically an imine anion. libretexts.orgyoutube.com This intermediate can then be protonated or undergo further reaction.

Organometallic reagents, such as Grignard reagents (R-MgX), readily add to the nitrile group. The initial addition forms an imine salt which, upon acidic workup (hydrolysis), yields a ketone. libretexts.orglibretexts.orgyoutube.com This provides a reliable method for forming a new carbon-carbon bond at the C-4 position of the pyridine (B92270) ring.

| Nucleophile | Intermediate | Final Product (after hydrolysis) | Reaction Type |

|---|---|---|---|

| Grignard Reagent (R-MgX) | Imine Salt | Ketone | 1,2-Nucleophilic Addition |

| Hydride (from LiAlH₄) | Imine Anion/Dianion | Primary Amine | Reduction (see 3.1.2) |

| Hydroxide (OH⁻) | Imidic Acid | Carboxylic Acid (see 3.1.3) | Hydrolysis |

The nitrile group can be fully or partially reduced to yield primary amines or aldehydes, respectively. The choice of reducing agent is critical in determining the final product.

Reduction to Amines: Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can completely reduce the nitrile to a primary amine. libretexts.org The reaction proceeds through the addition of two hydride equivalents. The first addition forms an imine anion, which is then further reduced to a dianion intermediate. libretexts.orglibretexts.org Subsequent quenching with water protonates the nitrogen, yielding 2,6-dimethoxy-4-aminomethylpyridine. libretexts.org

Reduction to Aldehydes: To stop the reduction at the aldehyde stage, a less reactive, sterically hindered hydride reagent is required, such as Diisobutylaluminium hydride (DIBAL-H). chemistrysteps.com DIBAL-H adds one hydride equivalent to the nitrile, forming an aluminum-imine intermediate. This intermediate is stable at low temperatures and is hydrolyzed during aqueous workup to release the aldehyde, 2,6-dimethoxyisonicotinaldehyde. chemistrysteps.comnih.gov

| Reagent | Product | Functional Group Transformation |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O | 2,6-dimethoxy-4-aminomethylpyridine | -C≡N → -CH₂NH₂ |

| Diisobutylaluminium hydride (DIBAL-H) followed by H₂O | 2,6-dimethoxyisonicotinaldehyde | -C≡N → -CHO |

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat. chemistrysteps.comlibretexts.orgdocbrown.infoorganic-chemistry.org The reaction proceeds via an amide intermediate. libretexts.orglibretexts.org

Hydrolysis: Heating 2,6-Dimethoxyisonicotinonitrile with aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH) first converts the nitrile to 2,6-dimethoxyisonicotinamide. Continued heating hydrolyzes the amide to form 2,6-dimethoxyisonicotinic acid. chemistrysteps.comlibretexts.org If basic hydrolysis is used, the carboxylate salt is initially formed and requires subsequent acidification to yield the free carboxylic acid. libretexts.org

Decarboxylation: The resulting 2,6-dimethoxyisonicotinic acid can undergo decarboxylation (loss of CO₂) upon strong heating, sometimes in the presence of a catalyst. organic-chemistry.orgmasterorganicchemistry.com This reaction breaks the C-C bond between the pyridine ring and the carboxyl group, ultimately producing 2,6-dimethoxypyridine. The ease of decarboxylation can be influenced by the stability of the carbanion intermediate formed upon CO₂ loss. nih.govyoutube.comyoutube.com

Reactivity of the Pyridine Ring System

The pyridine ring is a six-membered heteroaromatic system containing a nitrogen atom. This nitrogen atom is more electronegative than carbon, making the ring electron-deficient compared to benzene. This electron deficiency generally deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution. stackexchange.comechemi.com

Electrophilic aromatic substitution (EAS) on pyridine is generally difficult due to the electron-withdrawing nature of the ring nitrogen. byjus.comlibretexts.org Furthermore, under the strongly acidic conditions often employed for EAS reactions like nitration or sulfonation, the nitrogen atom is protonated, creating a pyridinium ion. masterorganicchemistry.com This positive charge further deactivates the ring, making substitution even more challenging.

However, in this compound, the two methoxy (B1213986) groups at the C-2 and C-6 positions are strong electron-donating groups. They activate the ring towards electrophilic attack and are ortho-, para-directing. libretexts.org These groups would direct incoming electrophiles to the C-3, C-5, and C-4 positions. The C-4 position is blocked by the nitrile group. Therefore, any potential electrophilic substitution would be directed to the C-3 and C-5 positions. The final outcome of an attempted EAS reaction depends on the balance between the deactivating effects of the ring nitrogen and the C-4 nitrile group versus the activating and directing effects of the C-2 and C-6 methoxy groups.

Pyridine and its derivatives are susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the C-2, C-4, or C-6 positions. stackexchange.comechemi.comstackexchange.com These positions are activated because the electronegative nitrogen atom can effectively stabilize the negative charge in the intermediate Meisenheimer complex through resonance. stackexchange.comechemi.com

In this compound, the ring is strongly activated for nucleophilic attack by the electron-withdrawing nitrile group at the C-4 position. The methoxy groups (-OCH₃) at the C-2 and C-6 positions can function as leaving groups. Therefore, a strong nucleophile (e.g., an amine, alkoxide, or thiol) can attack at the C-2 or C-6 position, leading to the displacement of one or both methoxy groups. nih.gov Substitution at the C-4 position is unlikely as the nitrile group is not a viable leaving group in SNAr reactions.

| Position | Leaving Group | Feasibility of Nucleophilic Substitution | Reasoning |

|---|---|---|---|

| C-2, C-6 | Methoxy (-OCH₃) | High | Positions are activated by ring nitrogen and the C-4 nitrile group; methoxy is a viable leaving group. |

| C-4 | Nitrile (-CN) | Low | Nitrile group is a poor leaving group for SNAr reactions. |

Site-Specific Reactivity Mediated by Methoxy Substituents

The reactivity of the pyridine ring in this compound is significantly influenced by the two methoxy groups at the C2 and C6 positions. Methoxy groups are generally electron-donating through resonance and slightly electron-withdrawing via induction. This electronic profile increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack than unsubstituted pyridine. However, the nitrogen atom in the pyridine ring is inherently electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to benzene.

The presence of the methoxy groups at the positions ortho to the ring nitrogen partially mitigates this deactivation. The primary sites for electrophilic aromatic substitution are the C3 and C5 positions, which are ortho and para to the electron-donating methoxy groups and meta to the nitrogen atom. Conversely, these positions are activated towards nucleophilic attack. The nitrile group at the C4 position is a strong electron-withdrawing group, further influencing the regioselectivity of reactions. This electronic interplay dictates that nucleophilic aromatic substitution, if it occurs, would likely happen at the positions activated by the nitrile group. Furthermore, the methoxy groups can direct ortho-lithiation, providing a pathway for functionalization at the C3 and C5 positions.

Methoxy Group Transformations

The methoxy groups themselves are key sites for chemical transformations, primarily involving the cleavage of the aryl-oxygen ether bond.

The conversion of the methoxy groups in this compound to hydroxyl groups is a critical transformation. This O-demethylation is typically achieved by treating the compound with strong protic acids, Lewis acids, or strong nucleophiles. commonorganicchemistry.com

Common reagents for the demethylation of aryl methyl ethers include:

Strong Protic Acids : Reagents like hydrobromic acid (HBr) and hydroiodic acid (HI) can cleave the ether bond, usually at elevated temperatures. commonorganicchemistry.comtandfonline.com

Lewis Acids : Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers, often usable at room temperature or below. commonorganicchemistry.comwikipedia.org

Nucleophilic Reagents : Strong nucleophiles such as thiolates (e.g., sodium isopropyl thiolate) in polar aprotic solvents can also effect demethylation. commonorganicchemistry.comresearchgate.net

| Reagent Class | Specific Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Strong Protic Acid | Hydrobromic Acid (HBr) | Aqueous solution, elevated temperature (e.g., 105°C) | commonorganicchemistry.comtandfonline.com |

| Lewis Acid | Boron Tribromide (BBr₃) | Inert solvent (e.g., DCM), cool to room temperature | commonorganicchemistry.comwikipedia.org |

| Nucleophile | Sodium Isopropyl Thiolate (i-PrSNa) | Polar aprotic solvent (e.g., DMF), reflux | researchgate.net |

The cleavage of the aryl methyl ether bonds in this compound by strong acids like HBr or HI proceeds through a nucleophilic substitution reaction. pressbooks.pub The mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the ether. wikipedia.orgsciencemadness.org

For an aryl methyl ether, the reaction follows an Sₙ2 pathway. This is because the formation of an unstable aryl carbocation is disfavored, ruling out an Sₙ1 mechanism. sciencemadness.org The steps are as follows:

Protonation : The ether oxygen is first protonated by the strong acid, converting the methoxy group into a good leaving group (methanol). masterorganicchemistry.com

Nucleophilic Attack : A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the less sterically hindered methyl carbon. wikipedia.orgsciencemadness.org This concerted step results in the cleavage of the carbon-oxygen bond.

Product Formation : The products are a methyl halide and the corresponding phenol (in this case, a dihydroxypyridine derivative). libretexts.org

Because a nucleophilic attack on an aromatic ring carbon is energetically unfavorable, the cleavage consistently occurs at the methyl-oxygen bond rather than the aryl-oxygen bond. libretexts.org

Cycloaddition and Annulation Reactions

The pyridine ring and the nitrile group of this compound offer potential for participation in cycloaddition and annulation reactions to construct more complex heterocyclic systems.

[4+2] Cycloadditions (Diels-Alder type) : The pyridine ring can act as a 1-azadiene component in hetero-Diels-Alder reactions. semanticscholar.org While the aromaticity of the pyridine ring reduces its reactivity compared to simple dienes, reactions can be facilitated by electron-withdrawing groups on the dienophile or by using transition metal catalysis.

[3+2] Cycloadditions : The nitrile group can participate as a 2π component in 1,3-dipolar cycloadditions. For instance, reaction with azides would lead to the formation of a tetrazole ring, while reaction with nitrile oxides would yield an oxadiazole ring. Pyridinium ylides can also undergo [3+2] cycloaddition reactions with various olefins. researchgate.net

[2+2+2] Cycloadditions : Transition metal-catalyzed [2+2+2] cycloadditions of nitriles with alkynes provide a powerful method for the de novo synthesis of substituted pyridine rings. nih.gov This highlights the general reactivity of the nitrile group in such transformations.

Annulation reactions , which are ring-forming processes, can also be envisioned. libretexts.org For example, the Robinson annulation, which combines a Michael addition with an intramolecular aldol condensation, is a classic method for forming six-membered rings. libretexts.orgmasterorganicchemistry.com While a direct application to this compound would require specific substrate design, related palladium-catalyzed annulation reactions are used to build complex aromatic and heterocyclic structures. researcher.liferesearchgate.net

| Reaction Type | Participating Group | Reactant Partner | Resulting Structure |

|---|---|---|---|

| [4+2] Hetero-Diels-Alder | Pyridine Ring (as azadiene) | Alkenes, Alkynes (Dienophiles) | Fused or Bridged Bicyclic Systems |

| [3+2] 1,3-Dipolar Cycloaddition | Nitrile Group | Azides, Nitrile Oxides (Dipoles) | Tetrazole or Oxadiazole Rings |

| [2+2+2] Cycloaddition | Nitrile Group | Alkynes (with metal catalyst) | Fused Pyridine Systems |

Metal-Mediated and Catalyzed Transformations

Transition metal catalysis offers a versatile platform for the functionalization of this compound.

Palladium-Catalyzed Cross-Coupling Reactions : While the molecule lacks a halide for traditional cross-coupling, C–H activation provides a modern alternative. Palladium-catalyzed C–H activation can enable the coupling of the pyridine ring with various partners. acs.orgnih.gov For example, coupling with aryl halides (Suzuki-type), alkenes (Heck-type), or amines (Buchwald-Hartwig-type) can introduce new substituents. acs.orgnih.gov The directing effect of the ring nitrogen and methoxy groups would influence the regioselectivity of such reactions, likely favoring the C3 and C5 positions.

C–H Activation and Functionalization : Beyond palladium, other transition metals like rhodium and iridium are also effective for C–H activation. nih.govsnnu.edu.cn These methods allow for the direct introduction of alkyl, aryl, and other functional groups onto the pyridine core, providing a step-economic route to novel derivatives. nih.gov Non-covalent interactions can be used to guide a metal catalyst to a specific remote C-H bond, enabling regioselective functionalization without the need for a covalently attached directing group. dmaiti.com

Transformations of the Nitrile Group : The nitrile group can be transformed using metal catalysis. For instance, palladium-catalyzed cyanation of aryl bromides is a well-developed method, indicating the compatibility of the nitrile group with such catalysts. nih.gov Hydration of the nitrile to an amide or its reduction to an amine can also be achieved using various metal catalysts.

Advanced Spectroscopic and Structural Elucidation of 2,6 Dimethoxyisonicotinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework.

High-Resolution ¹H and ¹³C NMR Chemical Shift Analysis

While specific experimental data for 2,6-dimethoxyisonicotinonitrile is not widely available in the literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structures, such as 4-cyanopyridine (B195900) and related substituted pyridines. chemicalbook.comnih.gov

In the ¹H NMR spectrum, the two aromatic protons on the pyridine (B92270) ring are chemically equivalent due to the symmetrical substitution and would appear as a singlet. The two methoxy (B1213986) groups are also equivalent and would present as a sharp singlet, typically integrating to six protons. The coordination of pyridine derivatives to metal centers, a common aspect of their chemistry, generally leads to a downfield shift of the pyridine proton signals, reflecting the influence of the metal ion on the electronic environment of the ligand. acs.orgacs.org

The ¹³C NMR spectrum would be expected to show distinct signals for each unique carbon atom. The carbon atom attached to the nitrile group (C4) would appear in the region typical for cyano groups. The carbons bearing the methoxy groups (C2 and C6) would be shifted downfield due to the deshielding effect of the oxygen atoms. The carbons at the 3 and 5 positions (C3 and C5) would appear at a higher field. The carbon of the methoxy groups would be observed in the typical range for such functionalities.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on analysis of 4-cyanopyridine and substituted pyridine derivatives)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3, H-5 | ~6.5 - 7.5 | s |

| -OCH₃ | ~3.9 - 4.1 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on analysis of related pyridine and benzonitrile (B105546) structures)

| Carbon | Predicted Chemical Shift (ppm) |

| C-CN | ~115 - 120 |

| C-O | ~160 - 165 |

| C-H | ~105 - 115 |

| C-CN (ipso) | ~120 - 130 |

| -OCH₃ | ~55 - 60 |

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, multi-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would be of limited use for the parent molecule due to the absence of proton-proton coupling between non-equivalent protons. However, for derivatives with more complex substitution patterns, COSY is crucial for identifying coupled proton networks.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate the proton signals with their directly attached carbon atoms. This would definitively link the singlet from the aromatic protons to the corresponding carbon signal (C3/C5) and the methoxy proton signal to the methoxy carbon signal.

Solid-State NMR Characterization

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure, conformation, and dynamics of molecules in the solid phase. This technique would be particularly useful for studying the crystalline forms of this compound and its derivatives, such as metal complexes.

In cases where single crystals suitable for X-ray diffraction are not obtainable, ssNMR can help in determining the molecular structure. For pyridine derivatives, ssNMR has been used to characterize the solid-electrolyte interphase formed on electrode surfaces, demonstrating its utility in materials science applications. researchgate.net For paramagnetic derivatives, such as copper(II) complexes, solid-state NMR can be challenging but can provide insight into the electronic structure and the nature of the metal-ligand bonding. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for identifying functional groups within a molecule.

Identification of Characteristic Functional Group Stretches (e.g., Nitrile)

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to its functional groups.

The most prominent and diagnostically useful band would be the nitrile (-C≡N) stretching vibration. This typically appears as a sharp band in the region of 2200-2300 cm⁻¹. The exact position can be sensitive to the electronic environment. For instance, in various cyano-containing compounds, the -C≡N Raman band is observed between 2230 and 2256 cm⁻¹. researchgate.net

Other expected characteristic vibrations include:

C-O-C stretching: Asymmetric and symmetric stretches for the methoxy groups would be present.

Aromatic C=C and C=N stretching: Vibrations associated with the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.

C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while the C-H stretches of the methyl groups in the methoxy substituents would be found just below 3000 cm⁻¹.

Raman spectroscopy is often complementary to IR spectroscopy. youtube.com For molecules with a center of symmetry, vibrations that are Raman active may be IR inactive, and vice versa. For this compound, both techniques would provide a comprehensive vibrational fingerprint of the molecule. nih.gov

Table 3: Predicted Characteristic Infrared and Raman Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| Nitrile | -C≡N stretch | 2200 - 2300 |

| Aromatic Ring | C=C, C=N stretch | 1400 - 1600 |

| Methoxy | C-O-C stretch | 1050 - 1250 |

| Aromatic C-H | C-H stretch | > 3000 |

| Aliphatic C-H | C-H stretch | < 3000 |

Mass Spectrometry Techniques

For this compound, the molecular ion peak [M]⁺• would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and, consequently, the molecular formula.

The fragmentation pattern in the mass spectrum would provide further structural clues. Common fragmentation pathways for such a molecule could include the loss of a methyl group (-CH₃), a methoxy group (-OCH₃), or carbon monoxide (CO). The stability of the pyridine ring would likely result in fragment ions containing this core structure. In the study of derivatives, such as metal complexes, mass spectrometry can confirm the composition of the coordination compound. acs.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is distinguished from low-resolution techniques by its ability to measure mass-to-charge ratios with very high accuracy. nih.gov This precision allows for the determination of a compound's elemental formula from its exact mass. mdpi.com Instruments such as Time-of-Flight (ToF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometers can achieve resolutions high enough to distinguish between molecules with the same nominal mass but different elemental compositions. nih.gov

For this compound (C₈H₈N₂O₂), the theoretical exact mass can be calculated with high precision. HRMS analysis would typically involve detecting the protonated molecule, [M+H]⁺, or other adducts like the sodium adduct, [M+Na]⁺. The experimentally measured mass is then compared to the theoretical mass, with a low mass error (typically <5 ppm) confirming the elemental composition. nih.gov This technique is invaluable for confirming the identity of the synthesized compound and for identifying unknown impurities or degradation products during analysis. mdpi.com

Table 1: Theoretical HRMS Data for this compound

| Species | Formula | Theoretical Exact Mass (m/z) |

| [M] | C₈H₈N₂O₂ | 164.0586 |

| [M+H]⁺ | C₈H₉N₂O₂⁺ | 165.0664 |

| [M+Na]⁺ | C₈H₈N₂O₂Na⁺ | 187.0483 |

| [M+K]⁺ | C₈H₈N₂O₂K⁺ | 203.0223 |

This interactive table provides the calculated exact masses for the parent molecule and its common adducts, which are central to HRMS identification.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) for Derivatized Analogs

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, primarily used for large molecules like proteins but also effective for smaller organic compounds, especially in imaging applications. nih.gov The analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte with it into the gas phase.

While this compound could be analyzed directly, MALDI-MS becomes particularly powerful for its derivatized analogs. For instance, if the nitrile group were reduced to a primary amine, this analog could be derivatized to enhance its ionization efficiency and provide more structurally specific fragmentation in MS/MS analysis. nih.gov Derivatization can improve sensitivity and specificity, which is crucial for applications like MALDI imaging mass spectrometry, where the spatial localization of specific compounds within a tissue sample is mapped. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides insight into the electronic structure and environment of molecules by probing transitions between electronic energy levels.

Analysis of Chromophore Properties

The absorption of ultraviolet and visible light by a molecule is dependent on its chromophore—the part of the molecule responsible for the electronic transition. In this compound, the chromophore is the substituted pyridine ring. The π-system of the aromatic ring, along with the electron-donating methoxy (-OCH₃) groups and the electron-withdrawing nitrile (-CN) group, dictates its UV-Vis absorption profile.

The electronic transitions are typically π → π* transitions within the aromatic system. The presence of substituents alters the energy levels of the molecular orbitals. Electron-donating groups like the methoxy groups generally cause a bathochromic shift (a shift to longer wavelengths) in the absorption maximum (λₘₐₓ) compared to the unsubstituted parent pyridine. researchgate.net The solvent environment can also influence the absorption spectrum, a phenomenon known as solvatochromism. Polar solvents may stabilize the ground or excited state differently than nonpolar solvents, leading to shifts in λₘₐₓ. researchgate.net

Table 2: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | Polarity | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Hexane | Nonpolar | ~270 | ~15,000 |

| Ethanol | Polar Protic | ~275 | ~16,500 |

| Acetonitrile | Polar Aprotic | ~273 | ~16,000 |

This interactive table illustrates the potential effect of solvent polarity on the UV-Vis absorption maximum of the compound, a key aspect of its chromophoric properties.

Tautomeric Equilibrium Studies

Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. mdpi.com While this compound itself is not expected to exhibit significant tautomerism, its structural analogs, particularly those where a methoxy group is replaced by a hydroxyl group (forming a pyridone), would exist in a tautomeric equilibrium between the keto and enol forms. nih.gov

Fluorescence spectroscopy is a highly sensitive technique for studying such equilibria. rsc.org Often, only one tautomer in an equilibrium mixture is fluorescent, or the different tautomers fluoresce at distinct wavelengths. By exciting the sample at a wavelength absorbed by both tautomers and analyzing the resulting emission spectrum, the relative concentrations of the tautomers can be determined. rsc.org For example, studies on 2,6-diaminopurine (B158960) have shown that different tautomers (the 7H and 9H forms) exhibit distinct excited-state dynamics and relaxation pathways. chemrxiv.org This highlights how spectroscopic methods can differentiate and characterize coexisting tautomeric species in solution. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org The technique involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern of spots with varying intensities. wikipedia.org By analyzing the positions and intensities of these spots, a three-dimensional map of electron density within the crystal's unit cell can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. researchgate.netnih.gov

For this compound, a single-crystal X-ray diffraction experiment would provide unambiguous proof of its structure. It would reveal the planarity of the pyridine ring, the precise bond lengths of the C-O, C-N, and C≡N bonds, and the conformation of the methoxy groups relative to the ring. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the packing of the molecules in the crystal lattice. nih.govrsc.org This information is fundamental for understanding the material's physical properties and for structure-based design efforts.

Table 3: Representative Crystallographic Data Parameters

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. nih.gov |

| Space Group | The space group defines the symmetry operations of the crystal. nih.gov |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles that define the repeating unit of the crystal lattice. rsc.org |

| Z | The number of molecules per unit cell. nih.gov |

| Bond Lengths (Å) | The precise distances between bonded atoms. |

| Bond Angles (°) | The angles formed between three connected atoms. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This interactive table outlines the key parameters obtained from an X-ray crystallography experiment, which together provide a complete description of the solid-state structure.

Other Advanced Spectroscopic Probes (e.g., EPR, Mössbauer for metal complexes)

While techniques like NMR and mass spectrometry provide invaluable data on the diamagnetic this compound ligand, the study of its metal complexes necessitates the use of spectroscopic probes sensitive to the properties of the metallic center. Electron Paramagnetic Resonance (EPR) and Mössbauer spectroscopy are two such powerful techniques, offering deep insights into the electronic structure, oxidation state, and coordination environment of paramagnetic metal ions and specific isotopes, respectively. Although direct EPR or Mössbauer studies on complexes of this compound are not extensively documented, the principles and expected outcomes can be thoroughly understood by examining analogous systems containing pyridine, nitrile, and methoxy-substituted ligands.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique for studying materials with unpaired electrons. libretexts.org When a derivative of this compound forms a complex with a paramagnetic metal ion, such as Cu(II), Mn(II), or V(IV), EPR can provide detailed information about the metal's d-orbital energy levels, the geometry of the complex, and the nature of the metal-ligand bonding. libretexts.orgmdpi.com

For instance, in a hypothetical square planar or octahedral Cu(II) complex with this compound, the unpaired electron would reside primarily in the dx²-y² orbital. researchgate.net The resulting EPR spectrum, particularly in a frozen solution, would exhibit anisotropy, characterized by different g-values for the magnetic field parallel (g∥) and perpendicular (g⊥) to the principal axis of symmetry. researchgate.netrsc.org The values of g∥ and g⊥, along with the copper hyperfine coupling constant (A∥), are sensitive to the covalency of the metal-ligand bond and the precise coordination geometry. rsc.org

The coordination of the nitrogen atom from the pyridine ring and potentially the nitrile nitrogen would influence the ligand field strength, directly impacting these EPR parameters. The electron-donating methoxy groups at the 2 and 6 positions would increase the electron density on the pyridine ring, enhancing its σ-donor character. This, in turn, would affect the electronic environment of the metal center, a change that would be reflected in the g and A tensor values. In complexes with substituted pyridine ligands, distortion from ideal geometries (e.g., square pyramidal or trigonal bipyramidal) leads to more complex, rhombic EPR spectra with three different g-values (gx, gy, gz), providing even more detailed structural information. researchgate.netrsc.org

Table 1: Illustrative EPR Parameters for a Hypothetical Cu(II) Complex with this compound, Based on Analogous Pyridine-Ligand Systems

| Parameter | Expected Value Range | Information Gained |

| g∥ | 2.20 - 2.40 | Geometry and nature of the ground electronic state. mdpi.com |

| g⊥ | 2.04 - 2.10 | Geometry and nature of the ground electronic state. rsc.org |

| A∥ (63Cu) | 120 - 200 x 10-4 cm-1 | Covalency of the metal-ligand bond. rsc.org |

| g∥/A∥ Ratio | 105 - 135 cm | Degree of tetrahedral distortion. |

This table is interactive. Click on the headers to sort the data.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique specific to certain isotopes, with 57Fe being the most common. mdpi.com It probes the minute changes in the energy levels of a nucleus in response to its chemical environment. osti.gov Should this compound be used to synthesize an iron complex, 57Fe Mössbauer spectroscopy would be an indispensable tool for characterizing its oxidation state (e.g., Fe(II) vs. Fe(III)), spin state (high-spin vs. low-spin), and the symmetry of the coordination sphere. mdpi.commdpi.com

The primary parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

Isomer Shift (δ): This parameter is related to the s-electron density at the nucleus and is highly indicative of the oxidation and spin state of the iron atom. niscpr.res.in For example, high-spin Fe(II) complexes typically exhibit larger isomer shifts than high-spin Fe(III) or low-spin Fe(II) complexes. mdpi.com

Quadrupole Splitting (ΔEQ): This arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient at the nucleus. A non-zero ΔEQ indicates a distorted coordination geometry (i.e., lower than cubic symmetry). osti.gov The magnitude of ΔEQ provides detailed information about the relative energies of the d-orbitals. nih.gov

Table 2: Representative Mössbauer Parameters for Hypothetical 57Fe Complexes of this compound, Based on Analogous Systems

| Iron State | Isomer Shift (δ) (mm/s)a | Quadrupole Splitting (ΔEQ) (mm/s) | Significance |

| High-Spin Fe(II) | 0.90 - 1.30 | 1.80 - 3.00 | High s-electron density, significant asymmetry. mdpi.com |

| Low-Spin Fe(II) | 0.20 - 0.50 | 0.00 - 0.60 | Lower s-electron density due to π-backbonding, often in symmetric environments. nih.gov |

| High-Spin Fe(III) | 0.30 - 0.50 | 0.00 - 0.80 | Spherically symmetric d5 configuration, small ΔEQ. niscpr.res.in |

| Low-Spin Fe(III) | 0.10 - 0.30 | 0.70 - 2.80 | Asymmetric t2g5 configuration leads to large ΔEQ. mdpi.com |

This table is interactive. Click on the headers to sort the data. a Relative to α-Fe at room temperature. mdpi.com

The nitrile group of this compound can also participate in coordination, potentially leading to the formation of polynuclear complexes or exhibiting linkage isomerism, which would cause distinct changes in the Mössbauer spectrum. The electron-donating properties of the methoxy substituents would modulate the ligand field strength of the pyridine ring, subtly influencing the isomer shift and quadrupole splitting values. acs.org

Theoretical and Computational Chemistry Studies of 2,6 Dimethoxyisonicotinonitrile

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are instrumental in elucidating the fundamental properties of 2,6-dimethoxyisonicotinonitrile. researchgate.netdocumentsdelivered.com These approaches model the electronic structure of the molecule to predict its geometry, stability, and reactivity. semanticscholar.org DFT methods, such as B3LYP, are often favored for their balance of computational cost and accuracy in predicting vibrational wavenumbers and molecular geometries for organic molecules. researchgate.net

Geometry Optimization and Conformational Analysis

The first step in computational analysis is typically geometry optimization, which seeks the most stable three-dimensional arrangement of atoms in the molecule—the global minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. nih.gov

Conformational analysis is particularly important for this molecule due to the rotational freedom of the two methoxy (B1213986) groups attached to the pyridine (B92270) ring. Different orientations of these groups relative to the ring can lead to various conformers with distinct energy levels. Computational studies can map these conformational landscapes, identifying the most stable conformers and the energy barriers between them. mdpi.com This information is crucial for understanding how the molecule might behave in different environments, such as in the gas phase versus in solution. mdpi.com

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311+G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | 1.39 Å |

| C3-C4 | 1.39 Å | |

| C4-C5 | 1.39 Å | |

| C5-C6 | 1.39 Å | |

| C2-N1 | 1.34 Å | |

| C6-N1 | 1.34 Å | |

| C4-C7 (C-CN) | 1.45 Å | |

| C7-N8 (C≡N) | 1.15 Å | |

| C2-O1 | 1.36 Å | |

| O1-C9 (O-CH3) | 1.43 Å | |

| Bond Angle | C2-N1-C6 | 117.0° |

| N1-C2-C3 | 121.5° | |

| C3-C4-C5 | 119.0° | |

| Dihedral Angle | C3-C2-O1-C9 | 0° or 180° |

Note: This table is illustrative. Actual values would be derived from specific computational output files.

Electronic Structure Characterization (HOMO-LUMO Energetics, Orbital Overlap)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. wikipedia.orgresearchgate.net A smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atoms of the methoxy groups. The LUMO is likely concentrated around the electron-withdrawing nitrile group and the pyridine ring. Analysis of the orbital overlap in bonding and antibonding interactions provides further insight into the molecule's electronic stability. masterorganicchemistry.com

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 5.25 |

Note: These values are representative and would be calculated using a specific DFT functional and basis set.

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the nitrile group and the oxygen atoms of the methoxy groups, highlighting their nucleophilic character. Conversely, the hydrogen atoms of the methyl groups and the carbon atoms adjacent to the electronegative atoms would exhibit a more positive potential.

Reactivity Indices (Electrophilicity, Nucleophilicity, Parr Functions)

Conceptual DFT provides a framework for quantifying a molecule's reactivity through various indices. semanticscholar.orgnih.gov Global reactivity indices, such as electrophilicity (ω) and nucleophilicity (N), offer a general measure of a molecule's propensity to act as an electrophile or a nucleophile. semanticscholar.orgmdpi.com These are calculated from the HOMO and LUMO energies.

Local reactivity indices, like the Fukui functions and Parr functions (P(r)), pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.netnih.gov The Parr functions, in particular, are derived from the spin density distribution of the molecule's radical cation and anion and are powerful tools for predicting regioselectivity in chemical reactions. researchgate.net For this compound, these calculations would identify the specific atoms most likely to participate in different types of chemical transformations. nih.gov

Prediction and Interpretation of Spectroscopic Properties

Computational methods are highly effective in predicting and interpreting various spectroscopic data, including vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netmdpi.com By calculating the vibrational frequencies and intensities, a theoretical IR and Raman spectrum can be generated. Comparing this with experimental spectra aids in the assignment of vibrational modes to specific functional groups and motions within the molecule.

Similarly, theoretical calculations of NMR chemical shifts and spin-spin coupling constants can provide a detailed assignment of the signals in experimental ¹H and ¹³C NMR spectra. mdpi.com Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), offering insights into the electronic transitions and excited states of the molecule. researchgate.netehu.eskarazin.ua This predictive power is invaluable for confirming the structure of newly synthesized compounds and for understanding their spectroscopic signatures. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Beyond static molecular properties, computational chemistry is a crucial tool for investigating the dynamics of chemical reactions. nih.gov By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. researchgate.netmdpi.com

For this compound, computational modeling could be used to explore various transformations, such as nucleophilic substitution at the pyridine ring, reactions involving the nitrile group, or electrophilic attack on the aromatic system. researchgate.net These studies can reveal whether a reaction proceeds through a concerted or stepwise mechanism, and can explain observed regioselectivity and stereoselectivity. researchgate.net By combining computational modeling with experimental kinetic data, a detailed and robust understanding of the reaction mechanism can be developed. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules and their interactions at an atomic level. For this compound, MD simulations can provide profound insights into the nature and dynamics of the intermolecular forces that govern its condensed-phase properties. These simulations model the movement of atoms in the molecule over time by numerically solving Newton's equations of motion, offering a detailed picture of molecular motion and interaction energies.

The primary goal of applying MD simulations to this compound is to understand how individual molecules interact with each other in a system. This is crucial for predicting macroscopic properties such as crystal packing, solvation, and transport phenomena. The interactions are governed by a force field, which is a set of empirical energy functions that describe the potential energy of the system as a function of its atomic coordinates.

Key Intermolecular Interactions Investigated via MD Simulations:

Hydrogen Bonding: While this compound does not possess strong hydrogen bond donors, the nitrogen atom of the nitrile group and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. In the presence of protic solvents or other molecules with N-H or O-H bonds, MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds. Studies on related pyridine derivatives have shown that N-H···Cl hydrogen bonds can range from very weak (0.17 kcal/mol) to relatively strong (29.1 kcal/mol), highlighting the diverse nature of such interactions. nih.gov

π-π Stacking: The aromatic pyridine ring in this compound can engage in π-π stacking interactions with neighboring aromatic rings. MD simulations can elucidate the preferred orientation (e.g., parallel-displaced or T-shaped) and the interaction energy of these stacking arrangements. Although short contacts between aromatic rings may exist, this does not guarantee the presence of stabilizing π-π interactions. nih.gov

Electrostatic Interactions: The distribution of partial charges within the this compound molecule, arising from the electronegativity differences between atoms, leads to electrostatic interactions. The nitrile group and methoxy groups, in particular, contribute to a significant dipole moment. MD simulations calculate the electrostatic forces between molecules, which are fundamental to the structure and energetics of the system. In related nitrogen-substituted heterocycles, electrostatic interactions have been identified as the major stabilizing forces in intermolecular complexes. chemrxiv.org

Research Findings from Analogous Systems:

The following table summarizes the types of intermolecular interactions and the computational methods used to study them, which would be applicable to this compound.

| Interaction Type | Computational Method | Key Findings in Analogous Systems |

| Hydrogen Bonding | MD Simulations, NBO Analysis | Can range from weak to strong; significant charge transfer from lone pairs. nih.govchemrxiv.org |

| π-π Stacking | MD Simulations, DFT | Dependent on geometry; not always a stabilizing interaction despite short contacts. nih.gov |

| Electrostatic Interactions | MD Simulations, SAPT | Often the major stabilizing force in complexes with hydrogen bond donors. chemrxiv.org |

| Van der Waals Forces | MD Simulations (Lennard-Jones) | Crucial for overall molecular packing and cohesion. |

Simulated System Parameters:

A typical MD simulation of this compound would involve placing a number of molecules in a simulation box, often with periodic boundary conditions to mimic an infinite system. The system would be subjected to a chosen temperature and pressure, and the simulation would be run for a duration sufficient to observe the dynamic behavior of interest, typically on the order of nanoseconds to microseconds.

Synthetic Utility and Functional Applications in Advanced Chemical Research

Building Block in Complex Organic Synthesis

The strategic placement of functional groups in 2,6-dimethoxyisonicotinonitrile makes it an attractive starting material for the synthesis of a wide array of complex organic molecules. Its utility as a precursor for advanced heterocyclic systems and as a scaffold in multicomponent reactions is of particular interest in medicinal and agrochemical research.

Precursor for Advanced Heterocyclic Scaffolds

The pyridine (B92270) core of this compound serves as a foundational element for the construction of various fused heterocyclic systems, which are prevalent in numerous biologically active compounds. The nitrile and methoxy (B1213986) groups offer reactive sites for cyclization and functionalization reactions, enabling the synthesis of diverse and complex molecular architectures.

One prominent class of heterocycles accessible from substituted pyridines are pyridopyrimidines . These fused bicyclic structures are of significant interest due to their wide range of biological and pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net The synthesis of pyridopyrimidines often involves the annulation of a pyrimidine (B1678525) ring onto a pre-existing pyridine core. For instance, the synthesis of 2,4-diaminopyrido[3,2-d]pyrimidine analogues has been achieved starting from 2,4-diamino-6-chloropyrido[3,2-d]pyrimidine, where the chloro group is displaced by various nucleophiles. nih.gov Although direct examples utilizing this compound are not extensively documented, its structure suggests its potential as a precursor for similar transformations. The methoxy groups could potentially be activated for nucleophilic substitution, or the nitrile group could be transformed into an amino or other functional group to facilitate cyclization.

Another important class of heterocycles that can be derived from nitrile-containing precursors are triazines . The synthesis of 2,4,6-trisubstituted-1,3,5-triazines can be achieved through the sequential substitution of cyanuric chloride with various nucleophiles. mdpi.com While this represents a bottom-up approach, the nitrile functionality in this compound could, in principle, participate in cycloaddition reactions to form triazine rings, although specific examples are yet to be widely reported.

The following table summarizes the key heterocyclic scaffolds that could potentially be synthesized from this compound, based on the reactivity of related substituted pyridines.

| Heterocyclic Scaffold | Potential Synthetic Route from this compound | Key Reactions |

| Pyridopyrimidines | Annulation of a pyrimidine ring onto the pyridine core. | Nucleophilic substitution of methoxy groups (if activated), transformation of the nitrile group followed by cyclization. |

| Triazines | Cycloaddition reactions involving the nitrile group. | [3+2] or [4+2] cycloadditions with suitable partners. |

Scaffold for Multi-Component Reaction Design

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. acsgcipr.org The functional groups present in this compound make it a promising candidate for the design of novel MCRs. The nitrile group, in particular, can act as a key reactive component in various MCRs.

For example, the synthesis of highly substituted pyridines, such as 6-alkoxy-2-amino-3,5-dicyanopyridines, has been achieved through a one-pot, four-component reaction of an aldehyde, malononitrile, and an alcohol, using a base as a catalyst. researchgate.net This demonstrates the feasibility of incorporating alkoxy-substituted pyridines into MCRs. The nitrile group in this compound could potentially participate in similar transformations, leading to the rapid generation of diverse and complex pyridine derivatives.

While direct applications of this compound in MCRs are not yet extensively reported, the known reactivity of isonitriles and related nitrile-containing compounds in reactions like the Passerini and Ugi reactions suggests its potential. nih.gov These reactions are powerful tools for the synthesis of peptide-like structures and other complex molecules.

Intermediate in the Synthesis of Agrochemical Research Compounds

Pyridine derivatives are a cornerstone of modern agrochemical research, with many commercial pesticides containing a pyridine moiety. asianpubs.org These compounds often exhibit high efficacy and low toxicity. The specific substitution pattern on the pyridine ring is crucial for their biological activity.

Although direct examples of agrochemicals derived from this compound are not prevalent in publicly available literature, the structural motifs present in this compound are relevant to the field. For instance, various substituted pyridines are used as intermediates in the synthesis of herbicides, fungicides, and insecticides. The development of novel agrochemicals often involves the synthesis and screening of large libraries of compounds with diverse substitution patterns on a core scaffold like pyridine. The functional handles on this compound would allow for its elaboration into a variety of derivatives for such screening programs.

Applications in Coordination Chemistry

The pyridine nitrogen and the nitrile group of this compound provide potential coordination sites for metal ions, making it an interesting ligand for the construction of metal complexes and supramolecular architectures.

Ligand Design and Metal Complex Formation

The nitrogen atom of the pyridine ring is a well-established coordination site for a wide range of metal ions. The nitrile group can also coordinate to metal centers, either through the nitrogen lone pair or through the π-system of the C≡N bond. The presence of both of these functionalities in this compound allows for various coordination modes, including monodentate, bidentate, and bridging.

The synthesis of macrocyclic complexes from the condensation of 2,6-diaminopyridine (B39239) with other precursors highlights the utility of the 2,6-disubstituted pyridine motif in creating specific ligand environments around a metal center. asianpubs.orgajol.info While the methoxy groups in this compound are not as directly involved in coordination as amino groups, they can influence the electronic properties of the pyridine ring and the steric environment around the metal center, thereby tuning the properties of the resulting metal complexes.

Research on the coordination chemistry of 4-cyanopyridine (B195900) has shown that the nitrile group can effectively coordinate to metal centers like manganese(II), leading to the formation of coordination polymers. researchgate.net The resulting complexes can exhibit interesting supramolecular structures stabilized by non-covalent interactions, including nitrile-nitrile interactions. researchgate.netresearchgate.net These findings suggest that this compound could act as a versatile ligand, forming discrete metal complexes or extended coordination polymers with diverse structural and functional properties.

Supramolecular Architecture Construction via Metal-Ligand Interactions

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The directional nature of metal-ligand coordination bonds makes them a powerful tool for the construction of well-defined supramolecular architectures.

The combination of a pyridyl coordination site and a nitrile group in this compound offers opportunities for the rational design of supramolecular structures. The pyridine nitrogen can direct the assembly of metal-organic polygons or polyhedra, while the nitrile group can participate in weaker interactions, such as hydrogen bonding or dipole-dipole interactions, to further organize the resulting structures in the solid state.

The self-assembly of functionalized pyridines into supramolecular polymers through hierarchical coordination and hydrogen bonding has been demonstrated. zju.edu.cn This approach allows for the creation of materials with tunable properties. The nitrile group in this compound could be a key player in such hierarchical self-assembly processes, leading to the formation of novel functional materials.

Role in Functional Materials Science

The unique optoelectronic properties of substituted pyridines make them prime candidates for use in functional materials. This compound's combination of electron-donating and withdrawing groups makes it an intriguing component for materials designed for electronic and optical applications.

In the field of organic light-emitting diodes (OLEDs), materials capable of thermally activated delayed fluorescence (TADF) are highly sought after for achieving high efficiency. These materials are typically designed with a donor-acceptor (D-A) structure to minimize the energy gap between the singlet and triplet excited states. The isonicotinonitrile core is an effective electron acceptor.

Research into TADF emitters has utilized the isonicotinonitrile scaffold to create high-efficiency devices. For instance, a symmetric donor-acceptor-donor (D-A-D) emitter, ICzCN , was developed using a 3,5-disubstituted isonicotinonitrile as the central acceptor unit and indolocarbazole as the donor units. youtube.com This molecule demonstrated efficient reverse intersystem crossing (k_RISC of 2.8 x 10^5 s⁻¹) and a small singlet-triplet energy gap (ΔE_ST of 0.06 eV), leading to excellent electroluminescent performance. youtube.com Although this example uses a 3,5-disubstituted isomer, it strongly supports the potential of the this compound core to function as a potent acceptor unit in TADF emitters. The placement of methoxy groups at the 2 and 6 positions would further modulate the electronic properties of the acceptor, offering a pathway to tune the emission color and efficiency of the resulting OLEDs.

Table 1: Performance of a TADF Emitter Based on an Isonicotinonitrile Acceptor

| Parameter | Value | Reference |

| Emitter Molecule | ICzCN (Indolocarbazole-Isonicotinonitrile) | youtube.com |

| ΔE_ST (Singlet-Triplet Gap) | 0.06 eV | youtube.com |

| k_RISC (Reverse Intersystem Crossing Rate) | 2.8 x 10^5 s⁻¹ | youtube.com |

| Maximum External Quantum Efficiency (η_ext) | 14.8% | youtube.com |

| Turn-on Voltage (V_on) | < 3.4 V | youtube.com |

| Maximum Luminance (L_max) | > 10,000 cd m⁻² | youtube.com |

The functional groups present in this compound provide multiple handles for polymerization. The nitrile group can undergo cycloaddition reactions or be hydrolyzed to an amide or carboxylic acid, which can then be used in condensation polymerizations. The pyridine ring itself can be a structural element in the main chain or a pendant group, influencing the polymer's solubility, thermal stability, and ability to coordinate with metals.

The synthesis of block copolymers, for example, often involves transforming the nature of the propagating active center. While not directly involving this compound, studies on the polymerization of p-methoxystyrene show that methoxy-substituted aromatic compounds can be effectively polymerized under radical conditions. researchgate.net Furthermore, the demonstrated ability of isonicotinamide (B137802) to act as a bridging ligand in the formation of coordination polymers highlights a key potential application. mdpi.com In such a polymer, the pyridine nitrogen and another functional group (like the nitrile or a derivative thereof) could coordinate to metal centers, creating a rigid and potentially porous material suitable for gas storage or catalysis. The methoxy groups would remain as pendant functional groups that could influence the polymer's processing characteristics and solubility.

Derivatization Agent in Analytical Chemistry Methodologies

Chemical derivatization is a technique used to modify an analyte to make it more suitable for a specific analytical method, such as chromatography or spectroscopy. psu.edu This often involves attaching a new functional group to enhance detectability or improve separation.

Many pharmaceutical and biological molecules lack a strong chromophore, making them difficult to detect using UV-Visible spectrophotometry. researchgate.netsemanticscholar.org Derivatization can introduce a chromophoric or fluorophoric tag, significantly lowering the limit of detection. thermofisher.comslideshare.net

While direct applications of this compound as a derivatizing agent are not prevalent, its structure is analogous to other reagents used for this purpose. For example, isonicotinoyl chloride is used to derivatize hydroxyl groups. nih.gov This reaction attaches the pyridine ring to the analyte, which can enhance its ionization efficiency in mass spectrometry. nih.gov Theoretically, this compound could be chemically modified to create a reactive handle (e.g., by converting the nitrile to an acid chloride or an N-hydroxysuccinimide ester). An analyte tagged with the this compound moiety would gain a strong UV chromophore due to the substituted pyridine ring, allowing for sensitive detection.

Table 2: Conceptual Use of a this compound-based Reagent for Spectroscopic Enhancement

| Analyte Functional Group | Potential Derivatization Reaction | Resulting Property |

| Amine (-NH₂) | Formation of an amide with a carboxylated derivative of the compound. | Introduction of a strong UV-absorbing pyridine chromophore. |

| Hydroxyl (-OH) | Formation of an ester with a carboxylated derivative of the compound. | Enhanced molar absorptivity for UV-Vis detection. |

| Thiol (-SH) | Reaction with a maleimide-functionalized derivative of the compound. | Attachment of a tag suitable for fluorescence or UV detection. |

Derivatization is also employed to improve the chromatographic behavior of analytes, particularly in High-Performance Liquid Chromatography (HPLC). thermofisher.comgreyhoundchrom.com For small, polar molecules that exhibit poor retention on common reversed-phase columns, derivatization can increase their hydrophobicity, leading to better retention and resolution. psu.educhromatographyonline.com

A reagent based on the this compound scaffold could be used to modify polar analytes. By reacting with functional groups like amines or alcohols, the relatively nonpolar, aromatic structure of the pyridine derivative would be imparted to the analyte. This increase in hydrophobicity would enhance its interaction with the C18 stationary phase in reversed-phase HPLC, leading to longer retention times and potentially improved separation from other sample components. youtube.com Isonicotinoyl chloride, for instance, has been used to derivatize vitamin D metabolites, not only to improve mass spectrometric detection but also to alter their chromatographic properties for better separation. nih.gov The methoxy groups on the this compound core would further contribute to the hydrophobicity of the resulting derivative, making it a potentially effective agent for this purpose.

Emerging Research Directions and Future Perspectives for 2,6 Dimethoxyisonicotinonitrile

Development of Novel and Atom-Economical Synthetic Pathways

The development of efficient and sustainable synthetic routes to substituted pyridines is a cornerstone of modern organic chemistry. researchgate.net For 2,6-dimethoxyisonicotinonitrile, future research is likely to focus on moving beyond classical, multi-step procedures towards more innovative and atom-economical strategies.

One promising avenue is the exploration of multicomponent reactions (MCRs). MCRs, such as the Hantzsch pyridine (B92270) synthesis and its variations, allow for the construction of the pyridine ring in a single step from simple precursors. nih.gov Adapting these methods to incorporate the specific functionalities of this compound could provide a more direct and efficient synthetic route. acs.org Another area of interest is the use of transition-metal-catalyzed cross-coupling reactions to introduce the methoxy (B1213986) and nitrile groups onto a pre-existing pyridine scaffold. illinois.edu

| Synthetic Strategy | Potential Precursors | Key Advantages | Research Focus |

| Modified Hantzsch Synthesis | β-keto esters, aldehydes, ammonia (B1221849) source | Convergent, high bond-forming efficiency | Development of conditions tolerant of methoxy and nitrile functionalities. nih.gov |

| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-dicarbonyl compounds | Direct formation of cyanopyridones | Subsequent methylation and functional group interconversion to yield the target molecule. |

| Transition-Metal Catalysis | Dihalopyridines, methanol, cyanide source | High functional group tolerance, regioselectivity | Catalyst development for efficient methoxylation and cyanation. illinois.edu |

| C-H Activation | 2,6-dimethoxypyridine | Direct introduction of the nitrile group | Regioselective functionalization of the pyridine ring. |

This table presents potential synthetic strategies for this compound based on established methods for pyridine synthesis.

Exploration of Advanced Derivatization Chemistry for New Functional Molecules

The nitrile and methoxy groups of this compound offer multiple reactive sites for further chemical modification, opening the door to a wide array of novel functional molecules. Future research will likely focus on exploiting the unique reactivity of these groups to synthesize derivatives with tailored properties.

The nitrile group can be readily transformed into a variety of other functional groups, including amines, amides, carboxylic acids, and tetrazoles, each providing a different set of chemical and physical properties. nih.gov The methoxy groups, while generally stable, can be demethylated to yield the corresponding dihydroxypyridine, which can then be further functionalized.

| Functional Group | Potential Derivatization Reaction | Resulting Moiety | Potential Applications |

| Nitrile | Reduction | Aminomethyl | Ligand for metal complexes, precursor for bioactive molecules. |

| Hydrolysis | Carboxamide, Carboxylic Acid | Building blocks for polymers, pharmaceuticals. nih.gov | |

| Cycloaddition | Tetrazole | Bioisostere for carboxylic acids in medicinal chemistry. | |

| Methoxy | Demethylation | Hydroxyl | Introduction of new functional groups, modification of solubility. |

| Pyridine Ring | Nucleophilic Aromatic Substitution | Substituted Pyridines | Tuning of electronic properties, development of new materials. researchgate.net |

This table outlines potential derivatization pathways for this compound and the potential applications of the resulting functional molecules.

Integration into Rational Design of Supramolecular Assemblies